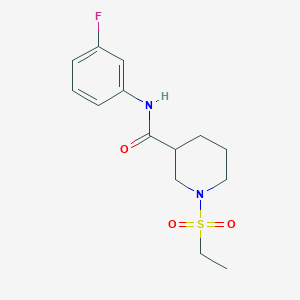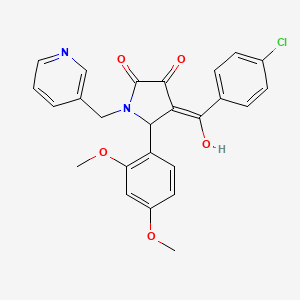![molecular formula C20H18ClN3O2 B5495761 2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5495761.png)
2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is commonly referred to as CPMC and has been synthesized using various methods.
Wirkmechanismus
CPMC exerts its effects through various mechanisms. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. CPMC also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, CPMC inhibits the activation of the transcription factor NF-κB, which is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CPMC has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CPMC also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, CPMC inhibits the activation of the transcription factor NF-κB, which is involved in the regulation of various genes involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPMC in lab experiments is its high purity, which ensures reliable and reproducible results. Another advantage is its potential as a promising anticancer and anti-inflammatory agent. However, one limitation is the lack of studies on its toxicity and safety profile, which needs to be addressed before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on CPMC. One direction is to investigate its potential as a therapeutic agent for various types of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on various signaling pathways. Additionally, studies on its toxicity and safety profile need to be conducted to determine its potential for clinical use.
Conclusion:
In conclusion, CPMC is a chemical compound that has gained attention in the scientific community for its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPMC as a therapeutic agent for cancer and inflammatory diseases.
Synthesemethoden
CPMC can be synthesized using various methods, including the reaction of 4-chloroaniline with ethyl 2-(3-phenyl-1H-pyrazol-5-yl)acetate, followed by the reaction with morpholine and trifluoroacetic acid. Another method involves the reaction of 4-chloroaniline with 3-phenyl-5-pyrazolone followed by the reaction with morpholine and acetic anhydride. Both methods yield CPMC as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
CPMC has shown potential in various scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that CPMC inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPMC has also shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-8-6-15(7-9-16)19-13-24(10-11-26-19)20(25)18-12-17(22-23-18)14-4-2-1-3-5-14/h1-9,12,19H,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIRINSTFKWMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=NN2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-fluorophenoxy)methyl]-N-(1-propylcyclopropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5495678.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495688.png)
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5495694.png)
methanol](/img/structure/B5495700.png)
![2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5495707.png)
![3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5495714.png)
![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)
![7-acetyl-6-(4-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495727.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495734.png)
